![molecular formula C8H13NO2 B3021191 Ethyl 2-amino-1-cyclopentene-1-carboxylate CAS No. 7149-18-0](/img/structure/B3021191.png)
Ethyl 2-amino-1-cyclopentene-1-carboxylate
Overview
Description
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a compound that can be related to various cycloalkene and cycloalkane derivatives, which are often used in the synthesis of biologically active molecules or as intermediates in organic synthesis. The papers provided discuss several related compounds and their synthesis, which can shed light on the methods that might be applicable to the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related cyclopentane and cyclopropane derivatives is well-documented. For instance, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate is achieved through kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which suggests that similar strategies could be employed for the synthesis of this compound . Additionally, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid and other cyclopropane derivatives, such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, involves cycloalkylation and rearrangement reactions, which could be adapted for the synthesis of the this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, which revealed an intramolecular N–H…O hydrogen bond forming an S(6) graph-set motif . This type of analysis is crucial for understanding the three-dimensional conformation and potential reactivity of this compound.
Chemical Reactions Analysis
The chemical reactivity of cycloalkene and cycloalkane carboxylates is influenced by their functional groups and stereochemistry. The papers discuss various reactions, including ring-closing metathesis and diastereoselective Grignard reactions, which are key in constructing cycloalkene skeletons . These reactions could potentially be applied to this compound to introduce different substituents or to modify its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkene and cycloalkane derivatives are often determined by their functional groups. For instance, the presence of amino and carboxylate groups can influence the solubility, acidity, and basicity of the compound. The assay for 1-aminocyclopropane-1-carboxylic acid, which is structurally similar to this compound, involves the liberation of ethylene, indicating that such compounds can participate in decarboxylation reactions under certain conditions .
Scientific Research Applications
Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives
Ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives are utilized in the synthesis of various spiro compounds. These compounds show intriguing conformational changes in their molecular structure, evidenced by NMR spectroscopy, highlighting their potential in advanced organic chemistry and materials science (Abe et al., 2010).
Cyclopenteno[b]thiophene Derivatives for Anesthetic and Antiarrhythmic Agents
Ethyl 2-amino-cyclopentene carboxylates have been synthesized as analogs to local anesthetics and antiarrhythmic agents. These compounds demonstrate significant activity by blocking sodium and calcium channels, suggesting their potential in medical applications, particularly in anesthesia and cardiac rhythm management (Al-Obaid et al., 1998).
Development of Bioorganometallic Chemistry
In the field of bioorganometallic chemistry, this compound derivatives are used to create novel carbocyclic amino acid analogs with a ferroceno-fused cyclopentene backbone. These compounds are significant for the preparation of metal-containing peptides, indicating their importance in bioorganometallic research and potential pharmaceutical applications (Hunold et al., 2009).
Ethylene Biosynthesis in Plant Methods
In plant science, this compound is relevant in the context of ethylene biosynthesis. Updated methodologies for analyzing metabolites and enzyme activities in the ethylene biosynthesis pathway involve the use of this compound, showcasing its role in plant physiology research (Bulens et al., 2011).
Synthesis of Fluorinated Analog of 1-Aminocyclopropane Carboxylic Acid
Research on the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid involves the use of this compound. This synthesis is significant for advancing the understanding of amino acid analogs and their potential applications in various scientific fields (Sloan & Kirk, 1997).
Safety and Hazards
The compound is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301+H311 (toxic if swallowed or in contact with skin), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-aminocyclopentene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHILPGLKGSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287860 | |
Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7149-18-0 | |
Record name | 7149-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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